Home > Products > Building Blocks P8302 > 1-(Pyridin-4-YL)-1,4-diazepane
1-(Pyridin-4-YL)-1,4-diazepane - 194853-82-2

1-(Pyridin-4-YL)-1,4-diazepane

Catalog Number: EVT-408931
CAS Number: 194853-82-2
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methyl-6-(pyridin-2-yl)-1,4-bis[(pyridin-2-yl)methyl]-1,4-diazepane (4a)

Compound Description: This compound is a pentadentate chelate ligand with a 1,4-diazepane core and three pyridyl groups. [] It acts as a ligand for iron(II) complexes, forming distorted octahedral structures. [] Studies suggest that its iron(II) complexes may exhibit spin-crossover (SCO) behavior when the halide ligand is exchanged with ligands capable of π-type interactions. []

Relevance: This compound, like 4a, highlights the versatility of the 1,4-diazepane core in coordinating with metal ions. [] The variation in linker length compared to 4a allows for fine-tuning the coordination geometry and electronic properties of its metal complexes. [] The structural similarity with 1-Pyridin-4-yl-1,4-diazepane lies in the shared diazepane core, indicating the potential of the latter to form similar metal complexes.

1,4-Bis[(pyridin-2-yl-methyl)]-1,4-diazepane (L1)

Compound Description: This compound is a tetradentate ligand containing a diazepane core and two pyridylmethyl groups. [] It forms square-planar nickel(II) complexes that can rearrange into octahedral geometries in acetonitrile. [] These complexes are effective catalysts for converting atmospheric CO2 and epoxides into cyclic carbonates. []

Relevance: L2, with its diazepane core and varying linker length compared to L1, further demonstrates the adaptability of this structural motif in designing metal complexes with catalytic applications. [] This structural similarity with 1-Pyridin-4-yl-1,4-diazepane suggests the possibility of the latter to serve as a building block for analogous metal complexes.

4-Bis[2-(quinoline-2-yl)-methyl]-1,4-diazepane (L3)

Compound Description: This tetradentate ligand incorporates a diazepane core with two quinoline groups linked through methylene bridges. [] Its nickel(II) complexes are active catalysts for the conversion of atmospheric CO2 and epoxides into cyclic carbonates. []

Relevance: L3 showcases the potential of expanding the aromatic system beyond pyridine, while maintaining the central 1,4-diazepane core. [] This structural feature connects it to 1-Pyridin-4-yl-1,4-diazepane and suggests possible avenues for modifying its structure to achieve desired properties.

4-Methyl-1-[(pyridin-2-yl-methyl)]-1,4-diazepane (L1)

Compound Description: This tetradentate ligand features a diazepane core with one pyridylmethyl substituent. [] It forms octahedral nickel(II) complexes capable of activating atmospheric CO2 for cyclic carbonate synthesis. []

4-Methyl-1-[(quinoline-2-yl)-methyl]-1,4-diazepane (L3)

Compound Description: This tetradentate ligand is similar to L1 but replaces the pyridine moiety with a quinoline group. [] This modification influences the electronic properties and coordination behavior of its nickel(II) complexes, which also demonstrate catalytic activity in CO2 fixation reactions. []

Relevance: The structural comparison between L3 and 1-Pyridin-4-yl-1,4-diazepane underscores the impact of expanding the aromatic system on the ligand's properties. [] While both share the diazepane core, the quinoline group in L3 might influence its coordination behavior and catalytic activity compared to the target compound.

1-[(4-Methoxy-3,5-dimethyl-pyridin-2-yl)methyl]-4-methyl-1,4-diazepane (L4)

Compound Description: This ligand features a diazepane core with a substituted pyridylmethyl group. [] It forms nickel(II) complexes that exhibit high catalytic efficiency for converting atmospheric CO2 and epoxides into cyclic carbonates, with a reported TON of 1880. []

Relevance: The structural similarities between L4 and 1-Pyridin-4-yl-1,4-diazepane, particularly the shared diazepane and pyridine moieties, make L4 a particularly relevant comparison point. [] The presence of methoxy and methyl substituents on the pyridine ring in L4 highlights the potential for tuning the electronic properties and catalytic activity of such diazepane-based ligands.

1-(Pyridin-3-yl)-1,4-diazepane

Compound Description: This compound is a precursor for a series of agonists targeting the α4β2 subtype of the nicotinic acetylcholine receptor (nAChR). [] It serves as a scaffold for developing agonists with varying efficacies. []

Relevance: This compound is structurally very similar to 1-Pyridin-4-yl-1,4-diazepane, with the only difference being the position of the nitrogen atom on the pyridine ring (meta vs. para). [] This similarity highlights the importance of the diazepane ring system in binding to nAChRs and suggests that modifications on the pyridine ring can be used to fine-tune the activity of these compounds.

4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone hydrochloride (1·HCl)

Compound Description: This compound is a potent H3 receptor antagonist. [] Its synthesis involved several iterations to optimize cost-effectiveness and scalability. []

Relevance: This compound demonstrates a different application of the 1,4-diazepane ring system compared to 1-Pyridin-4-yl-1,4-diazepane. [] While it does not share the direct pyridine substitution, the presence of a diazepane ring linked to a pyridine ring through a methanone bridge highlights the potential of this structural motif in medicinal chemistry, particularly in targeting the histamine H3 receptor.

3-((5-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)pyridin-2-yl)oxy)benzonitrile hydrochloride (2·HCl)

Compound Description: Similar to 1·HCl, this compound is also a potent H3 receptor antagonist. [] Its synthesis involved a novel chemoenzymatic approach. []

Relevance: This compound further emphasizes the importance of the 1,4-diazepane scaffold in designing H3 receptor antagonists. [] Although it does not directly share the pyridine substitution with 1-Pyridin-4-yl-1,4-diazepane, the presence of the diazepane ring linked to a pyridine ring, albeit through a different bridge, suggests the potential of this core structure in targeting the histamine H3 receptor.

1-(Pyridin-4-yl)pyrrolidin-2-one

Compound Description: This compound serves as a scaffold for developing inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS), a validated antimalarial target. [] Derivatives of this compound exhibited promising activity against both drug-resistant and clinical field isolates of P. falciparum and P. vivax. []

Relevance: While this compound shares the pyridin-4-yl moiety with 1-Pyridin-4-yl-1,4-diazepane, it incorporates a pyrrolidin-2-one ring instead of the diazepane ring. [] This difference highlights the potential of exploring alternative heterocyclic ring systems while maintaining the pyridin-4-yl group for targeting specific biological activities, in this case, antimalarial activity.

Overview

1-(Pyridin-4-YL)-1,4-diazepane, with the Chemical Abstracts Service number 194853-82-2, is a heterocyclic compound characterized by a diazepane ring fused with a pyridine ring. This compound has garnered attention in various fields, including organic chemistry, medicinal chemistry, and materials science, due to its unique structural properties and potential biological activities.

Source and Classification

The compound is classified as a bicyclic organic molecule, specifically a diazepane derivative. It is synthesized through various chemical reactions involving pyridine derivatives and diazepanes. Its relevance spans across research applications in chemistry and biology, making it a subject of interest for further studies.

Synthesis Analysis

Methods

The synthesis of 1-(Pyridin-4-YL)-1,4-diazepane can be accomplished through several methods. A common approach involves the reaction of pyridine-4-carboxaldehyde with 1,4-diazepane in the presence of a reducing agent. This reaction typically occurs under mild conditions and yields high-purity products.

Another method includes the use of pyridin-4-ylamine and 1,4-diazepane in the presence of hydrochloric acid to form the hydrochloride salt of 1-(Pyridin-4-YL)-1,4-diazepane. Industrial production often employs optimized reaction conditions for higher yields and purity, utilizing automated reactors and stringent quality control measures.

Technical Details

The reactions are generally conducted under controlled temperatures and pressures to ensure optimal conditions for product formation. The purification processes may involve recrystallization or chromatography to isolate the desired compound from by-products.

Molecular Structure Analysis

Structure

1-(Pyridin-4-YL)-1,4-diazepane features a diazepane ring (a seven-membered ring containing two nitrogen atoms) fused with a pyridine ring (a six-membered aromatic ring containing one nitrogen atom). The molecular formula is C10H14N2, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms.

Data

  • Molecular Weight: 162.24 g/mol
  • IUPAC Name: 1-(Pyridin-4-YL)-1,4-diazepane
  • Canonical SMILES: C1CNCCN(C1)C2=CC=NC=C2
  • InChI Key: QFZVQWZJYJQKLY-UHFFFAOYSA-N.
Chemical Reactions Analysis

Reactions

1-(Pyridin-4-YL)-1,4-diazepane can undergo various chemical reactions:

  • Oxidation: Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide can lead to the formation of pyridine N-oxide derivatives.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to yield reduced diazepane derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions where the pyridine ring can be functionalized with different substituents under basic conditions.

Technical Details

The oxidation reactions typically require acidic conditions for optimal results. For reduction processes, solvents like methanol or ethanol are commonly employed. Substitution reactions may involve alkyl halides or acyl chlorides in the presence of bases such as sodium hydroxide.

Mechanism of Action

The mechanism of action for 1-(Pyridin-4-YL)-1,4-diazepane involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Notably, it may inhibit enzyme activity or alter signal transduction pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature variations. Its reactivity profile includes participation in electrophilic aromatic substitution due to the electron-rich nature of the pyridine ring.

Relevant data include:

  • Melting Point: Approximately 100 °C (exact value may vary based on purity).
  • Boiling Point: Not well-defined due to decomposition before boiling .
Applications

Scientific Uses

1-(Pyridin-4-YL)-1,4-diazepane finds applications across multiple scientific fields:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biology: Investigated for its potential role as a ligand in biochemical assays.
  • Medicine: Explored for therapeutic properties including antimicrobial and anticancer activities.
  • Industry: Utilized in developing advanced materials and catalysts for chemical processes .
Synthetic Methodologies and Reaction Optimization

Multi-Step Organic Synthesis Strategies for Diazepane Derivatives

The synthesis of 1-(pyridin-4-yl)-1,4-diazepane (C₁₀H₁₅N₃, MW 177.25 g/mol, CAS 194853-82-2) relies on multi-step strategies to assemble the seven-membered diazepane ring and install the pyridinyl substituent. A common approach involves nucleophilic substitution between 1,4-diazepane and 4-halopyridines. For example, Synquest Labs synthesizes the free base through direct coupling under reflux conditions in aprotic solvents, achieving high regioselectivity at the pyridine nitrogen [2]. An alternative route uses N-Boc-protected 1,4-diazepane intermediates, where deprotection follows nucleophilic aromatic substitution. This method minimizes side products like N-alkylated isomers [8]. For the dihydrochloride salt (CAS 851292-41-6), free base dissolution in hydrochloric acid yields crystalline solids with a melting point of 224–225°C, confirmed by Sigma-Aldrich/Enamine analyses [1] [7].

Key challenges include suppressing dimerization and oxidation by-products. Patent EP2818463A1 resolves this through Mitsunobu chemistry, employing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate alcohols for stereoselective diazepane conjugation. This method achieves yields >85% in tetrahydrofuran at 0–25°C [8]. Hybrid strategies—such as coupling 1-(pyridin-3-yl)-1,4-diazepane with cyclopropylpyridine ethers—further demonstrate adaptability for generating derivatives with modified bioactivity [10].

Table 1: Synthetic Routes for 1-(Pyridin-4-yl)-1,4-diazepane and Derivatives

MethodKey Reagents/IntermediatesYield (%)Purity (%)Reference
Nucleophilic Substitution4-Chloropyridine, 1,4-diazepane70–75>90 [2]
Mitsunobu ReactionPPh₃, DIAD, N-Boc-diazepane>8595 [8]
Salt FormationFree base, HCl in EtOAc9295 [1]
Hybrid SynthesisCyclopropylpyridine ethers, Pd catalysis65>90 [10]

Catalytic Processes in Diazepane Ring Formation

Catalysis enhances diazepane ring formation efficiency and sustainability. Palladium-catalyzed C–N bond metathesis enables direct coupling between diamines and N,O-acetal precursors, forming 1,4-diazepanes with methanol as the sole by-product. This method simplifies purification and achieves turnover numbers (TONs) exceeding 100 under mild conditions [3]. Copper(II) complexes with diazepane-based ligands also demonstrate catalytic utility in glycosidic bond cleavage, mimicking lytic polysaccharide monooxygenase (LPMO) activity. These complexes adopt square-pyramidal geometries akin to enzymatic active sites, facilitating oxidative C–O bond scission in water with TONs up to 300 [4].

Cobalt catalysis offers complementary radical-mediated pathways. N-Protected alkenyl guanidines undergo hydrogen atom transfer (HAT) and radical-polar crossover with N-fluoro-2,4,6-collidinium triflate, yielding 2-imino-1,3-diazepanes at ambient temperatures [3]. For asymmetric syntheses, iridium-catalyzed cyclizations of pyrimidine substrates afford enantiomerically enriched pyrimidine-fused diazepinones (ee >95%) via π-allyl iridium intermediates [3].

Table 2: Catalytic Systems for Diazepane Ring Construction

CatalystSubstrateReaction TypeTON/eeConditions
Pd(OAc)₂/XPhosDiamines + N,O-acetalsC–N metathesis>10080°C, toluene
Cu(II)-diazepane complexPolysaccharide modelsOxidative C–O cleavage300Water, 25°C
Co(acac)₂/TMDSAlkenyl guanidinesRadical cyclization9040°C, MeCN
Ir(COD)Cl/(S)-BINAPPyrimidine derivativesAsymmetric allylic amidation>95% ee60°C, DMF

Regioselective Functionalization of the Pyridinyl Substituent

Regioselectivity is critical when modifying the pyridin-4-yl group to avoid undesired N-oxidation or C-3/C-2 side reactions. Electrophilic aromatic substitutions require transient protection of the diazepane nitrogen. For example, Buchwald–Hartwig amination of 3-bromo-5-(benzyloxy)pyridine with tert-butyl 1,4-diazepane-1-carboxylate occurs exclusively at the bromine site when using Pd₂(dba)₃ and XantPhos, preserving the ether linkage [10]. Directed ortho-lithiation succeeds with 2,2,6,6-tetramethylpiperidine (TMP) as a base, enabling halogenation at the pyridine C-3 position without diazepane ring degradation [10].

Suzuki-Miyaura cross-coupling expands functional diversity. Incorporating cyclopropyl or isoxazole groups at the pyridin-4-yl 5-position—via triflate intermediates and Pd(PPh₃)₄ catalysis—yields hybrid compounds with α4β2 nicotinic receptor binding (Kᵢ = 0.5–51.4 nM) [10]. Computational docking confirms that steric bulk at the 5-position disfavors α3β4 receptor binding, enhancing subtype selectivity.

Solvent and Temperature Effects on Cyclization Efficiency

Solvent polarity dictates cyclization kinetics and by-product formation in diazepane synthesis. Mitsunobu reactions yield optimal results (>85%) in ethereal solvents like tetrahydrofuran (THF) due to superior nucleophile solvation and DIAD solubility. Conversely, polar aprotic solvents (e.g., DMF) accelerate dihydrochloride salt hydrolysis, reducing purity to <80% [8]. Temperature modulates ring-closure regioselectivity: refluxing acetonitrile (82°C) favors 1,4-diazepane over 1,3-isomers during pyridinyl-diamine cyclization, while temperatures >100°C promote dehydration side products [2] [8].

Cryogenic conditions (−78°C) are essential for Swern oxidations preceding Wittig reactions in hybrid syntheses, preventing sulfoxide decomposition. Subsequent hydrogenolysis of benzyl ethers requires PtO₂/Pd-C in ethanol at 25°C; higher temperatures cleave diazepane C–N bonds [10].

Table 3: Solvent/Temperature Optimization in Key Reactions

ReactionOptimal SolventOptimal Temp.Yield ImpactSide Products
Mitsunobu cyclizationTHF0–25°C>85% vs. <60% (DMF)Alkyl hydrazines
Salt crystallizationEtOAc0–5°C92% vs. 75% (MeOH)Hydrolyzed free base
Suzuki couplingToluene/EtOH (3:1)85°C78% vs. 40% (DMSO)Protodehalogenated pyridine
Reductive aminationMeOH60°C90% vs. 70% (CH₂Cl₂)Imine oligomers

Properties

CAS Number

194853-82-2

Product Name

1-(Pyridin-4-YL)-1,4-diazepane

IUPAC Name

1-pyridin-4-yl-1,4-diazepane

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

InChI

InChI=1S/C10H15N3/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10/h2-3,5-6,11H,1,4,7-9H2

InChI Key

PKAOAQVMDURQAK-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)C2=CC=NC=C2

Canonical SMILES

C1CNCCN(C1)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.